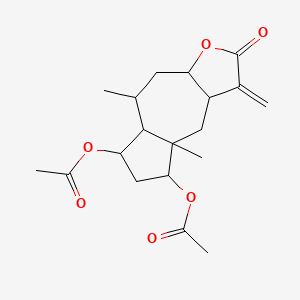

Diacetylpulchellin

Description

Properties

CAS No. |

23754-36-1 |

|---|---|

Molecular Formula |

C19H26O6 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |

InChI |

InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3 |

InChI Key |

MKEUEUUTTBUCBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Isolation and Dereplication Methodologies in Chemical Research

Advanced Chromatographic Techniques for Separation

Chromatography is the primary tool for the separation of individual compounds from complex mixtures. The isolation of Diacetylpulchellin from Gaillardia pulchella extracts involves the use of several advanced chromatographic methods to resolve it from other sesquiterpene lactones like pulchellin (B1678338), neopulchellin, and florilenalin. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the fine purification of compounds like this compound. Research indicates that both normal-phase and reversed-phase HPLC are employed for the separation of pseudoguaianolides. semanticscholar.org Preparative HPLC has been successfully used to resolve complex mixtures of these compounds obtained from initial column chromatography steps. semanticscholar.org

Specific HPLC conditions reported for the separation of related pseudoguaianolides from Gaillardia pulchella, which would be applicable to this compound, are detailed in the table below. semanticscholar.org The selection between different columns and solvent systems allows for the optimization of separation based on the polarity of the target compounds.

| Parameter | System 1 | System 2 | System 3 |

| Column Type | Reversed-Phase (ODS) | Reversed-Phase (C18) | Normal-Phase (Silica) |

| Column Name | Chemcosorb 5 ODS L | µ-Bondapak C18 Semi Prep | Chemcosorb 5Si |

| Mobile Phase | Acetonitrile/Water (4:6) | Methanol (B129727)/Water (5:6) | Chloroform/Ethanol (B145695) (9:1) |

| Detection | UV (254 nm) | UV (254 nm) | UV (254 nm) |

| This table summarizes HPLC conditions used in the separation of pseudoguaianolides from Gaillardia pulchella, as described in the literature. semanticscholar.org |

Supercritical Fluid Chromatography (SFC) Techniques

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It serves as a hybrid of gas and liquid chromatography and is particularly effective for the separation of chiral compounds and complex natural product mixtures. While SFC is a potent tool for separating thermolabile and non-volatile compounds like sesquiterpene lactones, specific applications of SFC for the isolation of this compound have not been detailed in the reviewed literature.

Spectroscopic Approaches for Initial Characterization

Once a compound is isolated in pure form, spectroscopic methods are employed to elucidate its chemical structure and confirm its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY and HMBC), the carbon skeleton and the relative stereochemistry of a molecule can be established. The structure of this compound was determined through the use of NMR spectroscopy, by comparing its spectral data with those of related, known compounds such as pulchellin. semanticscholar.org

While the literature confirms the use of NMR for the structural elucidation of this compound, the specific, detailed ¹H and ¹³C NMR chemical shift and coupling constant data are not available in the public domain abstracts. semanticscholar.org Such data is typically presented in detailed tables within the full scientific publication.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, Chemical Ionization Mass Spectrometry (CI-MS) was used. semanticscholar.org CI is a "soft" ionization technique that typically results in less fragmentation and a clear molecular ion peak, which is crucial for accurate molecular weight determination. acdlabs.comshimadzu.com The analysis confirmed the molecular formula of this compound. semanticscholar.org

| Parameter | Value |

| Compound Name | This compound |

| Ionization Technique | Chemical Ionization (CI-MS) |

| Molecular Formula | C₁₉H₂₆O₆ |

| Molecular Weight | 350.41 g/mol |

| This table presents the molecular information for this compound determined through mass spectrometry. semanticscholar.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the structural elucidation of organic compounds like this compound. longdom.orgamhsr.org While these methods may provide less definitive structural information on their own compared to techniques like NMR or Mass Spectrometry, they offer rapid and valuable insights into the functional groups and electronic systems present in a molecule, making them essential tools in dereplication. acs.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." For this compound, the IR spectrum reveals key structural features. Research on sesquiterpene lactones isolated from Gaillardia pulchella has identified characteristic absorption bands. semanticscholar.org For instance, the presence of a γ-lactone and ester carbonyl groups are readily identifiable. semanticscholar.org

Table 1: Characteristic Infrared (IR) Absorption Data for this compound and Related Pseudoguaianolides

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl (OH) | ~3440 - 3375 | semanticscholar.org |

| γ-Lactone | ~1772 - 1751 | semanticscholar.org |

| Ester Carbonyl | ~1716 | semanticscholar.org |

| Carbon-Carbon Double Bond (C=C) | ~1656 | semanticscholar.org |

Data is based on spectroscopic analysis of various pseudoguaianolides isolated from Gaillardia pulchella. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy analyzes the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. longdom.org This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light, such as conjugated systems. In sesquiterpene lactones, the α-methylene-γ-lactone moiety is a significant chromophore. semanticscholar.org The absorption maximum (λmax) provides key information for identification. semanticscholar.org

Table 2: Ultraviolet-Visible (UV-Vis) Absorption Data for Sesquiterpene Lactones

| Chromophore | Absorption Maximum (λmax) | Reference |

|---|---|---|

| α-methylene-γ-lactone | ~210 - 220 nm | semanticscholar.org |

This range is characteristic for the chromophore found in many pseudoguaianolides, including this compound, and is utilized in their identification and quantification. semanticscholar.org

Structural Elucidation and Confirmation in Modern Chemical Research

Comprehensive Spectroscopic Data Analysis

Spectroscopic techniques provide the fundamental data for mapping the atomic connectivity and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning the proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. rsc.org These correlations are instrumental in piecing together the molecular fragments, such as connecting the acetyl groups to the core pseudoguaianolide (B12085752) framework and establishing the connectivity across quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

For related pseudoguaianolides, proton decoupling experiments have been used to assign partial structures, though overlapping signals can present challenges. researchgate.net A full suite of 2D NMR experiments on Diacetylpulchellin would be necessary to overcome these ambiguities and provide a complete and unambiguous assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. cambridge.org Unlike unit mass resolution, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the calculation of an unambiguous elemental composition. mdpi.com

For this compound, an HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to yield a protonated molecule [M+H]⁺ or other adducts. The measured exact mass would be compared against the theoretical mass for the proposed formula, C₁₉H₂₆O₆, to provide confirmation.

Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. cambridge.org The resulting fragment ions would provide valuable structural information, such as the loss of the two acetyl groups (as acetic acid or ketene), which would further corroborate the proposed structure.

Table 1: Illustrative HRMS Data for this compound (Note: This table is illustrative as specific experimental data for this compound is not available in the reviewed literature. It demonstrates the type of data that would be generated.)

| Ion | Calculated Exact Mass for C₁₉H₂₇O₆⁺ ([M+H]⁺) | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 351.1751 | Data not available | Data not available |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. yachaytech.edu.ec This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, from which an electron density map and ultimately the precise atomic positions can be calculated. semanticscholar.org

There are no published reports of a single-crystal X-ray structure for this compound. Obtaining suitable crystals of this compound would be the first and often most challenging step. If successful, the analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The relative and absolute stereochemistry at all chiral centers.

Information on the conformation of the fused ring system in the solid state.

Studies on related pseudoguaianolides, such as paucin (B1201884) and ambroperuvin, have successfully employed this technique to elucidate their complex structures, confirming details like the conformation of the cycloheptane (B1346806) and lactone rings. researchgate.netmdpi.com

Computational Chemistry in Structural Verification

Computational methods serve as a powerful complement to experimental data, providing insights into molecular conformation and dynamic behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and predict various properties of molecules, including their geometry. cambridge.orgmdpi.com For a molecule like this compound, DFT calculations would be used to:

Optimize the geometry of various possible stereoisomers and conformers to find the lowest energy (most stable) structures.

Calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in structural assignment and confirmation.

Predict theoretical vibrational spectra (IR and VCD), which, when compared to experimental spectra, can help in confirming the absolute configuration of the molecule. yachaytech.edu.ec

DFT studies on other sesquiterpene lactones have been used to analyze chemical reactivity, stability, and to support mechanistic proposals for their formation. cambridge.orgtandfonline.com

Table 2: Illustrative DFT Calculation Parameters for this compound (Note: This table is illustrative as specific DFT studies for this compound are not available in the reviewed literature.)

| Parameter | Method | Basis Set | Application |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d,p) | Determine lowest energy conformers |

| NMR Shielding Constants | GIAO-B3LYP | 6-311+G(2d,p) | Predict ¹H and ¹³C NMR chemical shifts |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvated environment, would provide insights into:

The dynamic conformational landscape of the molecule in solution, revealing which conformations are most populated.

The stability of intramolecular hydrogen bonds, if any.

The flexibility of the ring systems and the orientation of the acetyl substituents.

MD simulations are particularly useful for understanding how a molecule might behave in a biological context, such as its interaction with a protein target. While no MD simulations have been reported specifically for this compound, such studies on related natural products are common for exploring their bioactive conformations. cambridge.org

Biosynthesis Pathway Elucidation and Engineering

Precursor Incorporation Studies for Pathway Delineation

The biosynthesis of all sesquiterpenoids, including diacetylpulchellin, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). taylorfrancis.com FPP itself is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol. icm.edu.pl Isotopic labeling studies on various members of the Asteraceae family have been instrumental in confirming the sequence of events in STL biosynthesis. wur.nlrsc.org

These tracer experiments typically involve feeding plants with isotopically labeled precursors, such as ¹³C-labeled glucose or mevalonate, and then analyzing the distribution of the label in the final STL products using techniques like NMR spectroscopy. wur.nlrsc.org Such studies have solidified the understanding that the entire C15 skeleton of sesquiterpene lactones is derived from FPP. cyberleninka.ru While specific incorporation studies for this compound are not extensively documented, the conserved nature of this early part of the pathway across the Asteraceae family strongly suggests that it follows the same fundamental route. taylorfrancis.com

Gene Cluster Identification and Functional Annotation

In many plants, the genes responsible for the biosynthesis of specialized metabolites are often organized into biosynthetic gene clusters (BGCs). tandfonline.com This clustering facilitates the co-regulation and inheritance of the entire pathway. While a complete BGC for the entire this compound pathway has not been explicitly identified, research on other STLs in the Asteraceae family, such as those in sunflower and chicory, has revealed clusters of genes encoding key enzymes like sesquiterpene synthases and cytochrome P450s. tandfonline.complos.org

The identification of candidate genes for this compound biosynthesis would typically involve transcriptomic analysis of tissues where the compound is abundant, such as the glandular trichomes of Gaillardia pulchella. nih.govmdpi.com Comparative transcriptomics between high- and low-producing varieties or different developmental stages of the plant can highlight potential genes involved. mdpi.com Functional annotation of these genes is then carried out using bioinformatic tools to predict their enzymatic function based on sequence homology to known enzymes. tandfonline.com

Enzymatic Characterization of Biosynthetic Steps

The conversion of the linear FPP molecule into the complex, multi-ring structure of this compound is orchestrated by a series of specialized enzymes. The key enzyme classes are sesquiterpene synthases and cytochrome P450 monooxygenases. mdpi.com

Isolation and Recombinant Expression of Biosynthetic Enzymes

To confirm the function of candidate genes identified through transcriptomics, the enzymes they encode must be characterized. This process involves:

Isolation of Genes: The candidate genes are isolated from Gaillardia pulchella RNA. nih.gov

Recombinant Expression: The isolated genes are then expressed in a heterologous host system, such as E. coli or yeast (Saccharomyces cerevisiae). tandfonline.comnih.gov This allows for the production of the enzyme in a clean system, free from other plant proteins.

This approach has been successfully used to characterize numerous enzymes in the STL biosynthetic pathways of other Asteraceae species. tandfonline.complos.org

Mechanistic Enzymology of Key Transformations

Once the recombinant enzymes are produced, their specific catalytic functions are determined through in vitro assays. tandfonline.com

Sesquiterpene Synthases (STPSs): The first committed step in STL biosynthesis is the cyclization of FPP by a sesquiterpene synthase. For pseudoguaianolides, this involves the formation of a germacrene A intermediate. taylorfrancis.comnih.gov The recombinant STPS from Gaillardia would be incubated with FPP, and the resulting sesquiterpene olefin product identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Cytochrome P450 Monooxygenases (CYP450s): A series of CYP450 enzymes are responsible for the subsequent oxidative modifications of the sesquiterpene skeleton. These reactions include hydroxylations and the formation of the characteristic lactone ring. tandfonline.comnih.gov For instance, the formation of the lactone ring in many STLs is catalyzed by a specific CYP450, often a germacrene A oxidase, which hydroxylates the germacrene intermediate, leading to spontaneous or enzyme-catalyzed lactonization. plos.orgnih.gov The specific CYP450s involved in the formation of the pseudoguaianolide (B12085752) skeleton and the subsequent diacetylation of this compound would be identified by incubating the recombinant enzymes with their predicted substrates and analyzing the products by methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers promising avenues for increasing the production of valuable STLs, which are often produced in low quantities in their native plants. icm.edu.plnih.gov These strategies can be applied to either the native plant or a microbial host.

Strategies in a Heterologous Host (e.g., Yeast):

Pathway Reconstruction: The entire biosynthetic pathway for this compound could be reconstructed in a microbial host like Saccharomyces cerevisiae. researchgate.net This involves introducing all the necessary genes, from the FPP precursor pathway to the final tailoring enzymes.

Optimization of Precursor Supply: The production of the precursor FPP can be enhanced by overexpressing key genes in the MVA pathway and down-regulating competing pathways. nih.gov

Enzyme Engineering: The catalytic efficiency of the biosynthetic enzymes can be improved through protein engineering techniques.

Strategies in the Native Plant (Gaillardia pulchella):

Overexpression of Key Genes: Overexpressing rate-limiting enzymes in the pathway, such as the specific sesquiterpene synthase or a key CYP450, can increase the flux towards this compound. icm.edu.pl

Transcription Factor Engineering: The expression of the entire biosynthetic gene cluster is often controlled by specific transcription factors. Identifying and overexpressing these regulatory proteins can upregulate the entire pathway. icm.edu.pl

Below is a table summarizing the key enzymes and intermediates in a typical STL pathway, which would be analogous to that of diacetylpulchelin.

| Step | Precursor | Enzyme Class | Product |

| 1 | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Farnesyl Pyrophosphate Synthase (FPPS) | Farnesyl Pyrophosphate (FPP) |

| 2 | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase (STPS) | Germacrene A |

| 3 | Germacrene A | Cytochrome P450 (Germacrene A Oxidase) | Germacrene A Acid |

| 4 | Germacrene A Acid | Cytochrome P450 (Costunolide Synthase-like) | Costunolide (a germacranolide) |

| 5 | Costunolide | Various CYP450s and other enzymes | Guaianolides/Pseudoguaianolides |

| 6 & 7 | Pseudoguaianolide skeleton | Acetyltransferases | This compound |

Total Synthesis and Synthetic Methodologies

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comnumberanalytics.com This process involves the theoretical breaking of chemical bonds, known as disconnections, which must correspond to known and reliable chemical reactions. amazonaws.comegrassbcollege.ac.in

For a molecule with a complex polycyclic framework like Diacetylpulchellin, strategic disconnections are crucial. Key strategies include:

Disconnections at functional groups: Bonds connected to heteroatoms (like oxygen in esters and lactones) are often good places to start, as their formation is typically reliable. amazonaws.com

Simplifying the carbon skeleton: Identifying disconnections that break the molecule into significantly less complex fragments is a primary goal. researchgate.net For bridged polycyclic systems, disconnections within the rings can dramatically simplify the molecular topology. researchgate.net

Recognizing powerful bond-forming reactions: The plan should envision the use of powerful reactions like cycloadditions (e.g., Diels-Alder) or cascade reactions to form multiple bonds and stereocenters in a single, efficient step.

A successful retrosynthetic analysis aims to create a synthetic plan that is convergent (combining fragments late in the synthesis), efficient (fewest possible steps), and high-yielding. egrassbcollege.ac.in

Development of Stereoselective and Enantioselective Routes

Natural products like this compound exist as a single stereoisomer, meaning their atoms have a specific three-dimensional arrangement. A key challenge in total synthesis is to replicate this exact arrangement. This is achieved through stereoselective and enantioselective reactions.

Stereoselective Synthesis: Refers to methods that favor the formation of one stereoisomer over others (diastereomers or enantiomers).

Enantioselective Synthesis: Specifically focuses on producing one of two mirror-image enantiomers of a chiral molecule. This is often accomplished using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction to occur. frontiersin.org

While specific routes for this compound are not published, the synthesis of any guaianolide would heavily rely on such methods to correctly set the multiple stereocenters present in the fused ring system and its substituents.

Key Cascade Reactions and Organocatalytic Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a pillar of asymmetric synthesis. frontiersin.orgnih.gov These catalysts can be used to achieve high levels of enantioselectivity in a variety of transformations. nih.gov The development of novel organocatalysts could provide a powerful tool for constructing the chiral centers of this compound with high precision.

Application of Novel Synthetic Reagents and Catalysts

The invention of new reagents and catalysts is a driving force in advancing organic synthesis, enabling chemists to form bonds and construct molecular architectures that were previously difficult or impossible to achieve. nobelprize.org The total synthesis of a complex target often stimulates the development of new chemical technology. nobelprize.org

Examples of novel catalytic systems that have revolutionized natural product synthesis include:

Metathesis Catalysts: Ruthenium-based catalysts (e.g., Grubbs catalysts) are powerful tools for forming carbon-carbon double bonds through olefin metathesis, often used in ring-closing metathesis (RCM) to construct large rings. nobelprize.org

Photoredox Catalysis: Uses light to initiate chemical reactions, providing access to unique reactive intermediates and transformations under mild conditions. frontiersin.org

Solid-Base Catalysts: These offer a greener alternative to traditional liquid catalysts, simplifying purification and reducing corrosive waste. wiley.com

Any future synthesis of this compound would likely leverage such modern catalysts to enhance efficiency and selectivity. aaqr.org

Synthetic Analog Preparation for Structure-Activity Relationship Studies

Once a total synthesis is established, it can be adapted to produce structural analogs of the natural product. By systematically modifying parts of the this compound molecule and testing the biological activity of these new compounds, researchers can develop a Structure-Activity Relationship (SAR). cabidigitallibrary.orgresearchgate.net

SAR studies are crucial for:

Identifying the specific parts of the molecule (the pharmacophore) responsible for its biological effects. rsc.org

Optimizing the molecule to enhance potency or reduce side effects. researchgate.net

Understanding the molecule's mechanism of action at a molecular level.

For example, analogs could be synthesized with different acyl groups in place of the acetyl groups, or with modified stereochemistry, to probe their importance for activity. kcl.ac.uknih.gov

Data Tables

Detailed experimental data tables for the synthesis of this compound cannot be provided as the specific reaction conditions, yields, and analytical data have not been published in the searched literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Conceptual Frameworks of SAR and QSAR

Structure-Activity Relationship (SAR) is a qualitative approach that seeks to identify which chemical groups and structural features of a molecule are crucial for its biological activity. creative-biolabs.comijpsr.com This is often achieved by systematically modifying the molecule's structure and observing the resulting changes in its biological effects. numberanalytics.com The fundamental principle is that similar molecules tend to exhibit similar activities. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by establishing mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. wikipedia.orgslideshare.netscienceforecastoa.com A general QSAR model can be represented by the equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

These models allow for the prediction of the activity of new, unsynthesized compounds based on their structural features. longdom.orgresearchgate.net The properties used as predictors in QSAR models are known as descriptors and can be categorized into several types, including:

Hydrophobic parameters: such as the partition coefficient (log P), which measures a compound's lipophilicity. srmist.edu.in

Electronic parameters: like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents. srmist.edu.in

Steric parameters: such as Taft's steric factor (Es), which describes the bulkiness of a particular group. ijnrd.org

The development of robust QSAR models is guided by principles established by the Organisation for Economic Co-operation and Development (OECD), which emphasize the need for a defined endpoint, an unambiguous algorithm, a defined domain of applicability, measures of goodness-of-fit and predictivity, and a mechanistic interpretation where possible. europa.euthepsci.eu

Computational Methods for SAR Analysis

The advent of high-throughput screening and the increasing volume of chemical data have made computational methods indispensable for SAR analysis. uni-bonn.denih.gov These tools enable the large-scale exploration of SAR trends and the identification of key structural features that drive biological activity. oncodesign-services.com

R-group decomposition is a computational technique used to analyze a series of compounds that share a common core scaffold. molsoft.comoptibrium.comgithub.io The process involves identifying the central scaffold and then systematically cataloging the different substituent groups (R-groups) attached to it. molsoft.comgithub.io This allows researchers to visualize how variations in these R-groups impact the biological activity of the compounds. optibrium.com

Table 1: Example of R-group Decomposition for a Hypothetical Series of Analogs

| Compound ID | Scaffold | R1 | R2 | Activity (IC50, µM) |

| 1 | Core A | -H | -CH3 | 10.5 |

| 2 | Core A | -Cl | -CH3 | 5.2 |

| 3 | Core A | -H | -OH | 8.9 |

| 4 | Core A | -Cl | -OH | 2.1 |

This table illustrates how different substituents (R1 and R2) on a common scaffold can lead to variations in biological activity.

Matched Molecular Pair Analysis (MMPA) is a related technique that identifies pairs of molecules that differ by a single, small, well-defined structural transformation. optibrium.comnih.gov By analyzing many such pairs, it is possible to identify chemical modifications that consistently lead to an improvement in a desired property, such as potency or selectivity. optibrium.com

The concept of an "activity landscape" provides a visual and intuitive way to represent SAR data. nih.govnih.gov In this model, the chemical space of a dataset is typically projected into two dimensions, with the biological activity represented as a third dimension, creating a surface. researchgate.net This landscape can have different features:

Smooth regions: where small changes in chemical structure result in small changes in activity. nih.gov

Activity cliffs: where a minor structural modification leads to a large and unexpected jump in biological activity. nih.govresearchgate.netkg.ac.rs

Activity cliffs are of particular interest as they can highlight critical structural features for molecular recognition. nih.gov Neighborhood analysis focuses on the local environment of a particular compound within the activity landscape, examining its structurally similar neighbors to understand the local SAR trends. nih.gov

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. slideshare.netpermmedjournal.ru These models can then be used to screen large compound libraries for molecules that fit the pharmacophore and are therefore likely to be active. kazanmedjournal.ru

Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. permmedjournal.ruresearchgate.net By simulating the binding process, docking can help to elucidate the key interactions between a molecule like Diacetylpulchellin and its biological target at the atomic level. mdpi.com For sesquiterpene lactones, docking studies have been used to understand their binding modes with various protein targets. researchgate.netbiomolther.org

Impact of Structural Modifications on Biological Activity

The biological activity of sesquiterpene lactones, including this compound and its analogs, is highly dependent on their chemical structure. nih.govmdpi.com Modifications to different parts of the molecule can significantly influence its potency and selectivity. nih.govontosight.ai

The principles of QSAR highlight the importance of hydrophobic, electronic, and steric properties in determining biological activity. slideshare.netscienceforecastoa.com

Hydrophobic Effects: The lipophilicity of a molecule, often quantified by log P, influences its ability to cross cell membranes and reach its target. srmist.edu.in For some sesquiterpene lactone derivatives, an increase in lipophilicity has been correlated with an increase in cytotoxic activity. mdpi.com

Electronic Effects: The distribution of electrons within a molecule affects its ability to interact with the target protein. For example, the presence of electron-withdrawing or electron-donating groups can alter the strength of interactions such as hydrogen bonds and dipole-dipole interactions. srmist.edu.in The α,β-unsaturated carbonyl groups present in many sesquiterpene lactones, including helenalin (B1673037), are electrophilic and can react with nucleophiles in biological targets. nih.gov

Steric Effects: The size and shape of a molecule (its steric properties) are critical for a good fit within the binding site of a target protein. ijnrd.org Even small changes in the stereochemistry or the addition of bulky groups can dramatically alter binding affinity and, consequently, biological activity. numberanalytics.com For instance, the saturation of the exocyclic methylene (B1212753) group in helenalin to form 2,3-Dihydrohelenalin resulted in a significant decrease in its anti-inflammatory activity, demonstrating the importance of this structural feature. frontiersin.org

Table 2: Physicochemical Properties and Their Influence on Biological Activity

| Physicochemical Property | Descriptor Example | Influence on Biological Activity |

| Hydrophobicity | Log P, π-substituent constant | Affects membrane permeability and access to the target site. srmist.edu.in |

| Electronic Properties | Hammett constant (σ) | Modulates the strength of intermolecular interactions with the target. srmist.edu.in |

| Steric Properties | Taft's steric factor (Es), Molar Refractivity | Determines the complementarity of the ligand to the binding site. ijnrd.org |

This table summarizes key physicochemical properties and their general impact on the biological activity of a compound.

Functional Group Alterations and Their Consequences

Systematic studies on sesquiterpene lactones isolated from Gaillardia pulchella and their synthetic derivatives have provided valuable insights into these structure-activity relationships. The cytotoxic activity of these compounds has been evaluated against various cancer cell lines, with the α-methylene-γ-lactone group being identified as a crucial element for biological action. semanticscholar.org This functional group is believed to act as a Michael acceptor, reacting with nucleophiles such as the thiol groups in proteins. nih.gov

Alterations to the ester groups at positions C2 and C4 of the pulchellin (B1678338) skeleton have been shown to modulate cytotoxic activity. For instance, the acetylation of hydroxyl groups can impact the compound's lipophilicity and, consequently, its ability to traverse cellular membranes and interact with intracellular targets. A study on a series of pseudoguaianolides demonstrated a general trend where increased hydrophobicity correlates with higher cytotoxic activity. semanticscholar.org

The following table summarizes the cytotoxic activity (ED50 values against KB cell line) of this compound and its related compounds, illustrating the consequences of functional group alterations. semanticscholar.org

| Compound | R1 | R3 | R4 | Cytotoxic Activity (ED50, µg/mL) |

| Pulchellin | H | H | OH | >100 |

| This compound | Ac | H | OAc | 1.7 |

| Neopulchellin | H | OH | H | >100 |

| 2-Acetylneopulchellin | Ac | OH | H | 1.8 |

| Diacetylneopulchellin | Ac | OAc | H | 0.8 |

| 4-Epipulchellin | H | H | OH | >100 |

| 2-Acetyl-4-epipulchellin | Ac | H | OAc | 1.9 |

| Diacetyl-4-epipulchellin | Ac | H | OAc | 1.9 |

| Dihydropulchellin | H | H | OH | >100 |

| Diacetyldihydropulchellin | Ac | H | OAc | >100 |

Data sourced from HETEROCYCLES, Vol. 30, No. 2, 1990. semanticscholar.org Ac represents an acetyl group.

From this data, it is evident that the presence of acetyl groups significantly enhances cytotoxic activity compared to the parent compounds with hydroxyl groups (e.g., this compound vs. Pulchellin). The saturation of the exocyclic double bond in the lactone ring, as seen in Dihydropulchellin and its diacetylated derivative, leads to a complete loss of activity, underscoring the critical role of the α-methylene-γ-lactone moiety. semanticscholar.org The position of the substituents also plays a role, as demonstrated by the varying activities of the different epimers and their acetylated forms.

Predictive Modeling for De Novo Compound Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful computational tool in medicinal chemistry for the design of new, more potent compounds. mdpi.comnih.gov For sesquiterpene lactones, including the pseudoguaianolide (B12085752) class to which this compound belongs, QSAR studies aim to build mathematical models that correlate the chemical structures of these compounds with their biological activities. nih.govmdpi.comsciforum.net

While specific QSAR models for this compound are not extensively documented in the public domain, broader QSAR studies on sesquiterpene lactones have identified key molecular descriptors that influence their cytotoxic and antitumor activities. These descriptors often relate to the electronic and steric properties of the molecules, as well as their lipophilicity. nih.govsciforum.net

Key findings from QSAR studies on related compounds that can inform the de novo design of this compound derivatives include:

Importance of Electrophilic Centers: The presence of α,β-unsaturated carbonyl systems, such as the α-methylene-γ-lactone and cyclopentenone moieties, is consistently identified as a critical factor for biological activity. mdpi.com These groups act as Michael acceptors, enabling covalent interactions with biological macromolecules.

Influence of Lipophilicity: A positive correlation between the lipophilicity of sesquiterpene lactones and their cytotoxic effects is often observed. sciforum.net This suggests that increasing the hydrophobic character of this compound derivatives could enhance their ability to cross cell membranes and reach their targets.

Role of Hydroxyl Groups: The presence and position of hydroxyl groups can negatively impact potency. nih.govsciforum.net This may be due to a decrease in lipophilicity or specific hydrogen bonding interactions that are unfavorable for target binding.

These principles can guide the de novo design of novel this compound analogs. By computationally modifying the lead structure—for example, by introducing different ester groups to modulate lipophilicity or by altering other functional groups to fine-tune electronic properties—it is possible to generate virtual libraries of new compounds. Predictive QSAR models can then be used to estimate the biological activity of these designed molecules before their chemical synthesis, thereby prioritizing the most promising candidates for further investigation. mdpi.comscielo.br This iterative cycle of design, prediction, and synthesis accelerates the discovery of new and more effective anticancer agents based on the this compound scaffold.

Molecular and Cellular Mechanisms of Action Research

Target Identification and Validation Approaches

A crucial step in drug discovery is the identification and validation of the molecular target of a bioactive compound. nih.gov This process is often a significant bottleneck in the development pipeline. nih.gov Various strategies, broadly classified into genetic and biochemical approaches, are employed to pinpoint the specific protein or proteins a compound interacts with to exert its biological effect. nih.gov

Affinity proteomics is a powerful biochemical method for identifying the protein targets of a small molecule. nih.gov This technique relies on the use of a chemical probe, which is a modified version of the bioactive compound (e.g., Diacetylpulchellin) that incorporates a reactive group for covalent attachment to its target and a tag for enrichment and identification. nih.gov

The development of a chemical probe for a compound like this compound would involve synthesizing an analog that retains its biological activity while possessing a linker arm attached to a reporter tag, such as biotin (B1667282). This probe would then be incubated with cell lysates or living cells to allow it to bind to its protein targets. The protein-probe complexes can then be captured using affinity purification, for instance, with streptavidin beads if a biotin tag is used. nih.gov Following enrichment, the captured proteins are identified using mass spectrometry-based proteomics. nih.gov

A key challenge in this approach is to design a probe that does not lose its binding affinity for the target due to the chemical modifications. nih.gov Quantitative proteomics techniques, such as stable isotope labeling with amino acids in cell culture (SILAC), can be used in conjunction with affinity proteomics to distinguish specific target proteins from non-specific binders, thereby increasing the accuracy of target identification. nih.gov Another approach to enhance target identification is the use of bifunctional chemical probes that can induce protein-protein interactions. nih.gov

A more recent development in target identification is the use of size exclusion chromatography coupled with chemical proteomics, which can help in the discovery of chemical probes that perturb protein complexes. nih.gov

Illustrative Data Table for a Hypothetical Affinity Proteomics Experiment with a this compound Probe:

| Protein ID | Protein Name | Enrichment Ratio (Probe/Control) | p-value | Putative Target? |

| P12345 | Kinase X | 15.2 | 0.001 | Yes |

| Q67890 | Transcription Factor Y | 2.1 | 0.045 | Possible |

| A23456 | Structural Protein Z | 1.1 | 0.350 | No |

Genetic perturbation screens offer a complementary approach to chemical proteomics for identifying the molecular pathways affected by a compound. elifesciences.org These screens, often utilizing technologies like CRISPR-Cas9 or RNA interference (RNAi), can systematically knock out or alter the expression of genes in a cell population. nih.govbiorxiv.org By treating these genetically perturbed cells with a compound like this compound, researchers can identify genes that, when altered, either enhance or suppress the compound's effect.

For instance, a pooled CRISPR knockout screen could be performed where a library of guide RNAs targeting all genes in the human genome is introduced into a population of cells. nih.gov These cells are then treated with this compound at a concentration that partially inhibits cell growth. Genes whose knockout confers resistance to this compound are likely to be essential for its mechanism of action, potentially being the direct target or part of the downstream signaling pathway. Conversely, genes whose knockout sensitizes cells to the compound may represent pathways that buffer against its effects. nih.gov

Recent advancements have enabled pooled optical screens, which associate visual phenotypes with genetic perturbations, and the use of single-cell RNA sequencing as a readout for these screens (e.g., Perturb-seq), providing high-content information about the cellular response. elifesciences.orgbiorxiv.orgnih.gov

Illustrative Data Table for a Hypothetical CRISPR Screen with this compound:

| Gene | Perturbation | Phenotype | Pathway Implication |

| GENE_A | Knockout | Resistance to this compound | Essential for this compound activity |

| GENE_B | Knockout | Sensitization to this compound | Negative regulator of this compound's target pathway |

| GENE_C | Overexpression | Resistance to this compound | May be the direct target of this compound |

Protein-Ligand Interaction Studies

Once a putative target protein has been identified, detailed studies are required to characterize the interaction between the compound and the protein. These studies aim to confirm direct binding and to quantify the binding affinity and kinetics. nih.govnih.govmdpi.com

If the identified target of this compound is an enzyme, studies on its effect on the enzyme's catalytic activity are crucial. Enzyme kinetics experiments can determine whether this compound acts as an inhibitor or an activator. libretexts.orgslideshare.net

To determine the nature of inhibition, enzyme activity is measured at various substrate concentrations in the presence of different concentrations of this compound. The data can be graphically represented using plots like the Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition. 2minutemedicine.com The inhibition constant (Kᵢ), which represents the affinity of the inhibitor for the enzyme, and the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, are key parameters determined from these studies. uniroma1.itnih.gov

Illustrative Data Table for Hypothetical Enzyme Inhibition Kinetics of this compound against Kinase X:

| Parameter | Value | Description |

| IC₅₀ | 2.5 µM | Concentration of this compound for 50% inhibition of Kinase X activity. |

| Kᵢ | 1.2 µM | Inhibition constant, indicating high affinity for Kinase X. |

| Mechanism of Inhibition | Competitive | This compound likely binds to the active site of Kinase X, competing with the substrate. |

If the target is a receptor, receptor binding assays are employed to quantify the binding affinity of the compound. merckmillipore.com These assays typically involve a competitive binding format where the ability of this compound to displace a known radiolabeled or fluorescently labeled ligand from the receptor is measured. merckmillipore.comresearchgate.net The data from these experiments can be used to determine the dissociation constant (Kᴅ), a measure of the binding affinity between this compound and the receptor.

Techniques like Surface Plasmon Resonance (SPR) and BioLayer Interferometry (BLI) are label-free methods that can provide real-time kinetic data on the association and dissociation rates of the compound with its target receptor. giffordbioscience.com These studies can also reveal if this compound acts as an allosteric modulator, meaning it binds to a site on the receptor distinct from the primary ligand binding site and modulates the receptor's function.

Illustrative Data Table for a Hypothetical Receptor Binding Assay for this compound:

| Assay Type | Labeled Ligand | Receptor | This compound Kᴅ (nM) |

| Radioligand Binding | [³H]-Ligand Z | Receptor W | 50 |

| Surface Plasmon Resonance | None | Receptor W | 45 |

Cellular Pathway Perturbation Analysis

To understand the broader cellular consequences of this compound's interaction with its target, it is essential to analyze its effects on cellular signaling pathways. nih.govnih.govnih.govnih.govmdpi.com This can be achieved through various "omics" approaches, such as transcriptomics (measuring changes in gene expression) and proteomics (measuring changes in protein expression and post-translational modifications).

For example, treating cells with this compound and then performing RNA sequencing can reveal which genes are upregulated or downregulated, providing clues about the affected pathways. frontiersin.org Pathway analysis tools can then be used to identify which signaling pathways are significantly enriched among the differentially expressed genes. nih.govreactome.orgbioconductor.org Similarly, phosphoproteomics can be used to identify changes in protein phosphorylation, which is a key mechanism of signal transduction in many pathways.

Illustrative Data Table for a Hypothetical Pathway Analysis of Cells Treated with this compound:

| Pathway Name | Direction of Change | Key Affected Genes/Proteins | p-value |

| MAPK Signaling Pathway | Downregulated | GENE_A, GENE_D | 0.005 |

| Apoptosis Pathway | Upregulated | GENE_E, GENE_F | 0.012 |

| Cell Cycle Regulation | Downregulated | GENE_G, GENE_H | 0.021 |

Gene Expression Profiling (Transcriptomics)

A comprehensive review of published scientific literature reveals a lack of specific studies focused on the global gene expression profiling, or transcriptomics, of cells treated with this compound. Transcriptomic analyses, such as RNA sequencing (RNA-seq), are powerful techniques used to create a snapshot of the entire messenger RNA (mRNA) population within a cell at a given moment. broadinstitute.org This type of analysis can provide deep insights into the cellular processes affected by a compound, from transcriptional regulation to carcinogenesis. nih.gov

For a compound like this compound, which belongs to the class of sesquiterpene lactones known for anti-inflammatory properties, a transcriptomic approach would be invaluable. wjpmr.comnih.gov Such an analysis could identify the specific genes and signaling pathways modulated by the compound. For instance, many anti-inflammatory agents affect the expression of pro-inflammatory genes like cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes such as cyclooxygenase-2 (COX-2). nih.govmdpi.complos.orgscielo.br The transcription factor NF-κB is a key regulator of many of these pro-inflammatory genes, and its activity is a common target for anti-inflammatory compounds. nih.govfrontiersin.org A gene expression study could clarify whether this compound's mechanism of action involves the suppression of the NF-κB signaling pathway or other inflammatory cascades.

However, at present, no specific data from techniques like RNA-seq or microarray analysis detailing the up- or down-regulation of specific genes in response to this compound treatment have been published in peer-reviewed literature.

Proteomic Analysis of Cellular Responses

Similar to the state of transcriptomic research, there is currently no specific proteomic data available for this compound in the scientific literature. Proteomic analysis, which often utilizes techniques like mass spectrometry, investigates the complete set of proteins expressed by a cell or organism and can reveal changes in protein abundance or post-translational modifications in response to a stimulus. broadinstitute.orgnih.govnih.gov

A proteomic study of this compound could provide critical information about its mechanism of action. For example, by analyzing the proteins in cancer cell lines after treatment, researchers could identify the specific protein targets of the compound. nih.govmdpi.com This could involve changes in the levels of proteins central to cell life-and-death decisions, such as those involved in apoptosis (e.g., Bcl-2 family proteins, caspases) or cell cycle regulation. researchgate.netfrontiersin.orgmdpi.com In the context of its potential anti-inflammatory effects, proteomic analysis could quantify changes in the expression of key inflammatory mediators or signaling proteins. nih.gov

Despite the potential for such investigations to elucidate the compound's biological functions, studies applying proteomic analysis to cellular responses to this compound have not yet been reported.

Metabolomic Investigations of Metabolic Pathways

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.govnih.gov By providing a functional readout of the cellular state, metabolomics can identify metabolic pathways that are perturbed by a chemical compound. nih.gov

To date, no studies have been published that specifically investigate the metabolomic profile of cells or organisms exposed to this compound. Such research would be instrumental in understanding how the compound affects cellular energy and biosynthetic pathways. For example, in cancer research, metabolomic analysis can reveal how a drug impacts the altered metabolism of tumor cells, such as the Warburg effect. nih.gov In the context of inflammation, metabolomics could uncover changes in lipid mediators or other small molecules involved in the inflammatory process.

While methods like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are powerful tools for this type of investigation, they have not yet been applied to explore the metabolic consequences of this compound treatment. nih.gov

Cell-Based Assays for Functional Characterization

Cell-based assays are fundamental tools for characterizing the functional effects of a compound on living cells, such as its impact on cell viability, proliferation, and apoptosis (programmed cell death). nih.govmdpi.comnih.govpromega.kr

The primary functional data available for this compound comes from cytotoxicity studies. Cytotoxicity assays are used to measure the concentration at which a compound is toxic to cells, a critical parameter for assessing anti-cancer potential. researchgate.netresearchgate.net A study investigating the structure-activity relationships of various pseudoguaianolides from Gaillardia pulchella tested this compound for its cytotoxic activity against the KB (HeLa derivative) human cancer cell line. semanticscholar.org The study determined the ED50 value, which is the effective dose required to inhibit 50% of cell growth.

Interactive Data Table: Cytotoxic Activity of this compound

This table presents the reported cytotoxic activity of this compound against the KB cancer cell line.

| Compound Name | Cell Line | Assay Type | Result (ED50) |

| This compound | KB | Cytotoxicity | 1.80 µg/mL |

| (6.03 µM) |

Data sourced from Inayama, S., et al. (1990). semanticscholar.org The molar concentration was calculated based on a molecular weight of 298.34 g/mol for this compound.

Beyond general cytotoxicity, other cell-based assays are crucial for determining the specific mechanism of cell death. Apoptosis assays, for instance, can distinguish between different modes of cell death. mdpi.comcellsignal.com Common methods include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive). cellsignal.com

Caspase Activity Assays: These assays measure the activation of caspases, which are proteases that execute the process of apoptosis. researchgate.netmdpi.com

Mitochondrial Membrane Potential Assays: A decrease in mitochondrial membrane potential is an early hallmark of apoptosis. frontiersin.org

While these assays are standard for characterizing anti-cancer compounds, specific results from such detailed mechanistic studies on this compound are not currently available in the scientific literature. The existing data confirms its cytotoxic potential, but further research is required to fully characterize its functional effects and the precise molecular pathways through which it induces cell death.

Advanced Analytical Methodologies for Research Applications

Quantitative Analytical Techniques

Quantitative analysis focuses on determining the precise amount or concentration of a substance. For a compound like Diacetylpulchellin, this is essential for understanding its presence in natural sources or in reaction mixtures.

Chromatography coupled with mass spectrometry is a cornerstone for the quantitative analysis of chemical compounds in complex samples. perkinelmer.commdpi.com The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) as the separation front-end depends largely on the analyte's properties, such as its volatility, polarity, and thermal stability. organomation.comeurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for non-volatile, polar, and thermally labile compounds. organomation.com The sample, in solution, is passed through an LC column which separates the components. perkinelmer.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), allowing for detection and quantification. perkinelmer.commdpi.com For complex matrices, techniques like solid-phase extraction (SPE) are often employed for sample clean-up to remove interfering components. organomation.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and semi-volatile compounds. organomation.comscioninstruments.com Samples are vaporized and separated in a gaseous mobile phase. organomation.com Similar to LC-MS, the separated compounds are then analyzed by the mass spectrometer. For non-volatile compounds, a derivatization step may be required to make them suitable for GC analysis. organomation.com

Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity and sensitivity, making it ideal for analyzing trace amounts of compounds in highly complex matrices. perkinelmer.comorganomation.com In this technique, a specific ion from the first mass spectrometer is selected, fragmented, and then the resulting fragments are analyzed in a second mass spectrometer. perkinelmer.com This process, often using triple quadrupole instruments, provides very low detection limits and high specificity. perkinelmer.comscioninstruments.com This is particularly useful for impurity profiling and metabolite identification. ecu.edu

Key Mass Spectrometry Techniques for Quantitative Analysis

| Technique | Principle | Typical Application for a Compound like this compound |

|---|---|---|

| LC-MS | Separates non-volatile compounds in a liquid phase before MS detection. organomation.com | Quantification in extracts from natural sources where the compound is present with other non-volatile molecules. |

| GC-MS | Separates volatile or derivatized compounds in a gas phase before MS detection. organomation.com | Analysis if this compound is or can be made volatile, useful for detecting volatile impurities. |

| LC-MS/MS | Involves multiple stages of mass analysis for enhanced selectivity and sensitivity. perkinelmer.comorganomation.com | Trace-level quantification in complex biological or environmental samples; structural confirmation. ecu.edu |

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and requires minimal sample volume. mdpi.comnih.gov It separates molecules based on their differential migration in an electric field within a narrow capillary tube. This technique is particularly valuable for the analysis and separation of chiral compounds (enantiomers). mdpi.com Given that many natural products possess chiral centers, CE is an important tool for separating enantiomers that may have different biological activities. The high-resolution capability of CE allows for the separation of closely related impurities from the main compound. nih.gov

Features of Capillary Electrophoresis

| Feature | Description | Relevance to this compound Research |

|---|---|---|

| High Resolution | Provides excellent separation of complex mixtures and isomers. nih.gov | Separation of potential stereoisomers or closely related impurities. |

| Speed | Analyses are typically much faster than traditional HPLC. mdpi.com | High-throughput screening of samples. |

| Low Sample Consumption | Requires only nanoliter volumes of sample. mdpi.com | Analysis of precious or limited quantity samples. |

| Versatility | Compatible with various detection methods, including mass spectrometry. nih.gov | Provides structural information in addition to separation. |

Modern analytical laboratories increasingly rely on automated systems to develop and validate analytical methods, particularly for HPLC and UHPLC. rdworldonline.com These platforms can systematically test a wide range of parameters—such as different columns, mobile phase compositions, and gradient profiles—in a short amount of time. mastelf.com Software utilizing artificial intelligence or Bayesian optimization can guide the process, intelligently selecting the next set of experimental conditions to quickly find the optimal separation method. rsc.orgnih.gov This automated, "operator-free" approach not only accelerates method development but also enhances the robustness and reliability of the final validated method, ensuring it meets regulatory compliance standards. mastelf.comrsc.org

Benefits of Automated Method Development

| Benefit | Description |

|---|---|

| Speed | Multiple conditions are tested simultaneously, drastically reducing development time. rdworldonline.commastelf.com |

| Efficiency | Algorithms find optimal conditions with a minimal number of experiments. rsc.org |

| Robustness | The system can perform robustness testing to ensure the method is reliable under slight variations. rsc.org |

| Data Integrity | Integrated data systems can enhance data integrity and compliance. rdworldonline.com |

Qualitative Analytical Techniques

Qualitative analysis is concerned with identifying the chemical components in a sample and elucidating their structure.

Spectroscopic fingerprinting provides a unique pattern of a sample that can be used for identification and quality control. spectroscopyonline.comacademie-sciences.fr Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy generate a spectrum based on the vibrational properties of the molecules present. spectroscopyonline.comacademie-sciences.fr This "fingerprint" is characteristic of the compound and its specific crystalline form and can be used to identify impurities. spectroscopyonline.com

For impurity profiling, a high-resolution spectroscopic fingerprint of a pure reference standard of this compound would be compared against the fingerprint of a production batch. nih.gov Any additional peaks or shifts in the fingerprint would indicate the presence of impurities, which could then be further investigated using techniques like LC-MS. nih.govspectralworks.com This approach is valuable for ensuring the consistency and quality of the compound. spectroscopyonline.com

Comparison of Spectroscopic Fingerprinting Techniques

| Technique | Principle | Advantages for Impurity Profiling |

|---|---|---|

| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations. academie-sciences.fr | Rapid, non-destructive, and provides information on functional groups. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint. spectroscopyonline.com | Minimal sample preparation, insensitive to water, can analyze samples through packaging. |

| High-Resolution Mass Spectrometry (HRMS) | Provides extensive chemical data that can be used to create a "mass fingerprint" of a sample. nih.gov | Highly sensitive and specific for differentiating and quantifying contaminants. |

Advanced imaging techniques allow for the visualization of the spatial distribution of specific molecules within a sample, which can be invaluable in understanding the localization of a natural product within its source organism or its distribution in a formulated product. astrazeneca.comnih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique that combines the chemical specificity of a mass spectrometer with the spatial information of microscopy. astrazeneca.com It analyzes thin sections of a sample by acquiring a full mass spectrum at each pixel, creating a detailed molecular map. astrazeneca.com This allows researchers to see exactly where this compound and its related metabolites or impurities are located within a plant tissue or other complex sample without homogenization. astrazeneca.com Other advanced imaging modalities, such as those based on Magnetic Resonance (MR), can also provide spatial information, though often at a lower chemical resolution. frontiersin.orgfrontiersin.org

Advanced Imaging Techniques for Spatial Analysis

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Mass Spectrometry Imaging (MSI) | Generates images by correlating mass spectra with specific locations on a sample surface. astrazeneca.com | Visualizing the precise location of this compound in plant tissues or other biological samples. |

| 3D-FLAIR (Fluid-Attenuated Inversion-Recovery) MRI | An MR technique that can differentiate fluid-filled spaces. frontiersin.org | While typically used in medical imaging, the principle of visualizing specific chemical environments could be adapted. |

| Chemical Exchange Saturation Transfer (CEST) | An MR technique that detects low-concentration compounds based on proton exchange with surrounding water. frontiersin.org | Potentially detecting and mapping the compound in biological systems with high spatial resolution. |

Sample Preparation Strategies in Analytical Research

The isolation and purification of this compound from its natural source, Gaillardia pulchella, necessitates meticulous sample preparation to ensure the integrity and purity of the final compound for analytical research. The initial step typically involves the extraction of the compound from the plant material, followed by various chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) serves as a foundational step in the purification process of sesquiterpene lactones like this compound from the crude plant extract. semanticscholar.org This technique partitions compounds between two immiscible liquid phases based on their differential solubilities. nih.gov In the context of isolating compounds from Gaillardia pulchella, a common procedure involves initial extraction of the dried and chopped aerial parts of the plant with methanol (B129727). semanticscholar.orgresearchgate.netnuph.edu.ua The resulting concentrated extract is then subjected to a series of liquid-liquid partitions. For instance, water is added to the methanol extract, and this aqueous mixture is then sequentially extracted with solvents of increasing polarity, such as benzene (B151609) followed by ethyl acetate (B1210297). semanticscholar.org This partitioning separates compounds based on their polarity; chlorophyll (B73375) and waxy substances are removed in the less polar solvent (benzene), while the more polar ethyl acetate fraction becomes enriched with sesquiterpene lactones, including this compound and its related compounds like Pulchellin (B1678338) and Neopulchellin. semanticscholar.org

Following the initial separation by LLE, Solid-Phase Extraction (SPE) is employed for further cleanup and fractionation of the extract. SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid stationary phase. nih.gov The enriched ethyl acetate fraction from the LLE step is often subjected to column chromatography using solid phases like silica (B1680970) gel or neutral alumina. semanticscholar.org Elution is carried out with a solvent system, such as a gradient of benzene, ethyl acetate, and methanol, which separates the mixture into several fractions. semanticscholar.org These fractions are then further purified, often using techniques like High-Performance Liquid Chromatography (HPLC), to isolate the individual pure compounds. semanticscholar.org The choice of the solid phase and the eluting solvents is critical and is determined by the polarity of the target compounds. For the separation of pseudoguaianolides like this compound, silica gel is a commonly used stationary phase. semanticscholar.org

Table 1: Comparison of LLE and SPE in the context of this compound Isolation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids based on relative solubility. | Differential adsorption and elution of analytes onto a solid sorbent. |

| Primary Use | Initial cleanup and fractionation of crude extracts. Removal of highly nonpolar or polar impurities. | Finer separation of compounds, sample concentration, and desalting. |

| Typical Solvents/Phases | Water/Methanol extract partitioned against Benzene and Ethyl Acetate. | Silica gel or Alumina stationary phases with various organic solvent mobile phases. |

| Selectivity | Generally lower selectivity, separates broad classes of compounds. | Higher selectivity, can separate closely related compounds based on polarity differences. |

| Automation Potential | Can be automated but is often performed manually in laboratory settings. | Highly amenable to automation for high-throughput sample processing. |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. wikipedia.orgdsm-firmenich.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. wikipedia.org This state allows for efficient penetration into the plant matrix (like a gas) and high solvating power (like a liquid). wikipedia.orgajgreenchem.com

The primary advantage of SFE in the context of natural product research is its selectivity, which can be finely tuned by altering the pressure and temperature of the system. wikipedia.org This allows for the targeted extraction of specific classes of compounds. For instance, by modifying the density of the supercritical CO2, it is possible to selectively extract non-polar compounds, leaving behind more polar ones, or vice-versa. wikipedia.org Furthermore, the use of co-solvents, such as ethanol (B145695) or methanol, can modify the polarity of the supercritical fluid, enabling the extraction of a wider range of compounds, including moderately polar sesquiterpene lactones. wikipedia.org

While specific studies detailing the SFE of this compound are not prevalent, the technique has been successfully applied to isolate other sesquiterpene lactones from various plant sources. nih.gov Given that this compound is a moderately polar compound, SFE with supercritical CO2 modified with a co-solvent like ethanol could present a viable and "green" alternative to traditional solvent extraction methods. dsm-firmenich.comajgreenchem.com The process is generally faster than conventional techniques and avoids the use of large volumes of toxic organic solvents, as the CO2 can be easily removed from the extract by depressurization. wikipedia.orgdsm-firmenich.com

Table 2: Potential SFE Parameters for this compound Extraction

| Parameter | Potential Range/Value | Rationale/Effect on Extraction |

| Supercritical Fluid | Carbon Dioxide (CO2) | Non-toxic, non-flammable, readily available, and easily removed post-extraction. wikipedia.orgdsm-firmenich.com |

| Pressure | 100 - 350 bar | Increasing pressure generally increases the density and solvating power of the fluid, enhancing extraction yield. wikipedia.org |

| Temperature | 40 - 60 °C | Affects both solvent density and solute vapor pressure. Kept relatively low to prevent degradation of thermolabile compounds. wikipedia.org |

| Co-solvent | Ethanol (5-15%) | Increases the polarity of the supercritical fluid to enhance the solubility and extraction of moderately polar sesquiterpene lactones. wikipedia.org |

| Flow Rate | 2 - 5 mL/min | Affects the residence time of the solvent in the extraction vessel and can influence extraction efficiency. |

Emerging Analytical Platforms in Chemical Biology

The study of bioactive natural products like this compound is increasingly benefiting from emerging analytical platforms that integrate advanced analytical techniques with biological assays. These platforms aim to accelerate the discovery of new bioactive compounds and elucidate their mechanisms of action.

One such approach involves high-throughput screening (HTS) platforms. uit.no These automated systems can rapidly test large libraries of natural product extracts or pure compounds for specific biological activities, such as anti-inflammatory or cytotoxic effects. uit.no For a compound like this compound, HTS could be used to screen for its effects across a wide range of cellular targets or pathways, providing a broad overview of its pharmacological potential.

Another powerful emerging platform is based on metabolomics, often utilizing high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS). a-star.edu.sg These platforms can perform "dereplication," which is the rapid identification of known compounds in a complex mixture, thereby prioritizing novel compounds for further investigation. uit.noa-star.edu.sg In the context of this compound research, an LC-HR-MS platform could be used to quickly identify it and its known analogues in a crude extract of Gaillardia pulchella, streamlining the isolation process.

Furthermore, innovative chemical biology platforms are being developed to directly identify the cellular targets of bioactive compounds within complex mixtures. mdpi.com One such strategy, termed "Tag and Snag," involves the chemical derivatization of all compounds in a natural product extract with an isotopic label. mdpi.com The tagged mixture is then incubated with live cells. Compounds that bind to cellular components are "snagged" and subsequently identified by mass spectrometry. mdpi.com Such an approach could be invaluable in identifying the specific proteins or cellular pathways that this compound interacts with to exert its biological effects. These emerging platforms, which combine sophisticated analytical chemistry with functional biology, are poised to significantly advance our understanding of the therapeutic potential of complex natural products like this compound. spectroscopyeurope.com

Computational and Cheminformatics Approaches

Molecular Modeling and Simulation in Chemical Biology

Molecular modeling and simulation techniques allow for the detailed examination of molecular interactions at an atomic level. These methods are instrumental in elucidating the mechanisms by which natural products like Diacetylpulchellin exert their biological effects.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. For this compound, molecular docking could be employed to identify potential protein targets by virtually screening it against a library of known protein structures. For instance, given the known anti-inflammatory and cytotoxic activities of many sesquiterpene lactones, this compound could be docked against key proteins involved in inflammation and cancer pathways, such as cyclooxygenase (COX) enzymes or Bcl-2 family proteins. frontiersin.orgnih.gov Studies on other natural products have successfully used this approach to predict interactions with targets like the SARS-CoV-2 papain-like protease and PI3Kγ, suggesting its applicability to this compound. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of a this compound-protein complex, identified through docking, could reveal the stability of the interaction and the key amino acid residues involved in binding. This information is crucial for understanding the compound's mechanism of action and for designing more potent derivatives. For example, MD simulations have been used to confirm the stable binding of other small molecules to their target proteins, providing a basis for further experimental validation. nih.gov

The following table illustrates hypothetical binding energies of this compound with potential protein targets, as might be determined through molecular docking studies.

| Protein Target | Putative Biological Pathway | Hypothetical Binding Energy (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | Inflammation | -8.5 |

| NF-κB | Inflammation, Cancer | -9.1 |

| Bcl-2 | Apoptosis | -7.9 |

| Tubulin | Cell Division, Cancer | -8.2 |

Note: The binding energies presented in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific computational studies.

Database Mining and Data Analysis for Compound Libraries

The explosion of biological and chemical data has led to the development of numerous databases that can be mined to uncover new information about natural products.